(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC15796925
Molecular Formula: C9H16F3NO2S
Molecular Weight: 259.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H16F3NO2S |
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Molecular Weight | 259.29 g/mol |
IUPAC Name | tert-butyl N-[1-(trifluoromethylsulfanyl)propan-2-yl]carbamate |
Standard InChI | InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14) |
Standard InChI Key | LDDUBPWHLIKALL-UHFFFAOYSA-N |
Canonical SMILES | CC(CSC(F)(F)F)NC(=O)OC(C)(C)C |
Introduction
Structural Analysis and Nomenclature
The IUPAC name (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester delineates its molecular architecture:
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Core structure: A two-carbon ethyl chain with a methyl group (-CH₃) at position 1 and a trifluoromethylsulfanyl group (-SCF₃) at position 2.
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Protective group: A tert-butoxycarbonyl (Boc) group attached to the amine nitrogen, rendering the compound stable under basic conditions and amenable to deprotection under acidic environments .
Molecular Formula and Weight
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Molecular formula: C₉H₁₆F₃NO₂S.
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Molecular weight: 267.3 g/mol (calculated based on atomic masses).
Comparative Structural Analogues
The SCF₃ group introduces significant electronegativity and lipophilicity, which can enhance membrane permeability in bioactive molecules .
Synthesis and Reaction Pathways
While no explicit synthesis route for the target compound is documented in the provided sources, analogous Boc-protected amines suggest plausible methodologies:
Boc Protection of Primary Amines
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) . For example:
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Substrate: 1-Methyl-2-trifluoromethylsulfanyl-ethylamine.
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Reagents: Boc₂O, DIPEA, dichloromethane (DCM).
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Conditions: Room temperature, 1–12 hours.
Key Challenges
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Steric hindrance: The methyl and SCF₃ groups may impede reaction efficiency.
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Stability: The SCF₃ group is prone to oxidation, necessitating inert atmospheres during synthesis .
Physical and Chemical Properties
Solubility and Stability
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Solubility: Expected to be soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water due to the Boc and SCF₃ groups.
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Stability: Stable under basic conditions but susceptible to acid-catalyzed Boc deprotection (e.g., HCl in dioxane) .
Spectroscopic Data (Predicted)
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¹H NMR: δ 1.44 (s, 9H, Boc CH₃), 1.50 (d, 3H, CH(CH₃)), 3.10–3.30 (m, 2H, CH₂-SCF₃).
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¹³C NMR: δ 28.4 (Boc CH₃), 80.5 (Boc C-O), 155.2 (C=O).
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